6-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid
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Overview
Description
6-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a chlorine atom at the 6th position, an ethyl group at the 2nd position, and a methyl group at the 1st position of the indole ring, with a carboxylic acid group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 6-chloro-2-ethyl-1-methyl-1H-indole and a suitable carboxylation reagent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
6-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-methyl-1H-indole-2-carboxylic acid
- Indole-3-carboxylic acid
- Indole-6-carboxylic acid
Uniqueness
6-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern on the indole ring. The presence of the chlorine atom, ethyl group, and methyl group at specific positions imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C12H12ClNO2 |
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Molecular Weight |
237.68 g/mol |
IUPAC Name |
6-chloro-2-ethyl-1-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C12H12ClNO2/c1-3-9-11(12(15)16)8-5-4-7(13)6-10(8)14(9)2/h4-6H,3H2,1-2H3,(H,15,16) |
InChI Key |
WPGXZAVPNABZBS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(N1C)C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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